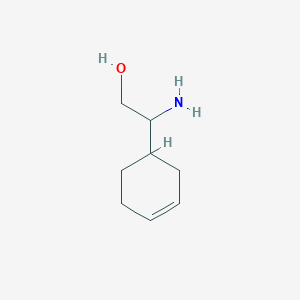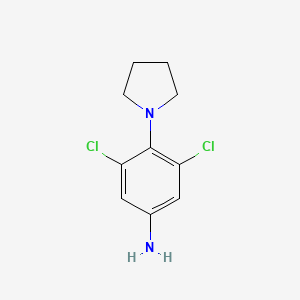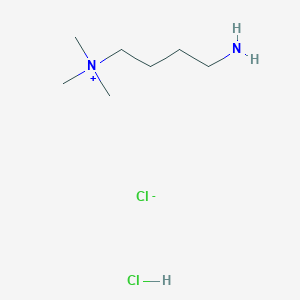
(4-Aminobutyl)trimethylazanium chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Aminobutyl)trimethylazanium chloride hydrochloride” is a quaternary ammonium salt . It is also known as Carnitine Chloride or L-Carnitine Chloride. The compound has a CAS Number of 1007222-85-6 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H20Cl2N2. Its molecular weight is 203.15 . The InChI code is 1S/C7H19N2.2ClH/c1-9(2,3)7-5-4-6-8;;/h4-8H2,1-3H3;2*1H/q+1;;/p-1 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 203.15 .科学的研究の応用
Enzymatic Resolution and Synthesis
- Application in Enzymatic Resolution and Synthesis : Kamal et al. (2007) demonstrated the use of enzymatic resolution to obtain optically pure compounds, leading to the synthesis of (R)-GABOB and (R)-carnitine hydrochloride. This process utilized (4-Aminobutyl)trimethylazanium chloride hydrochloride in the synthesis of these optically active compounds, showcasing its utility in stereochemical preparations Kamal, G. Khanna, & T. Krishnaji, Helvetica Chimica Acta, 2007.
Chemical Reactions and Stability
- Chemical Reactions with Other Compounds : The work by Paciorek et al. (1989) explored the reactions of hydrogen chloride and triethylamine hydrochloride with B-tris(bis-(trimethylsilyl)amino)borazine, providing insights into the chemical behavior and reaction mechanisms of compounds similar to this compound K. Paciorek, R. Kratzer, J. Nakahara, & W. Krone-Schmidt, Inorganic Chemistry, 1989.
Synthesis of Basic α-Amino Acid
- Synthesis of New Basic α-Amino Acid : Itano and Robinson (1972) synthesized a new basic α-amino acid with a quaternary ammonium side chain, utilizing a compound similar to this compound. This research contributes to the understanding of amino acid synthesis and modification H. Itano & E. Robinson, The Journal of biological chemistry, 1972.
Crystal Structure Analysis
- Crystal Structure of Related Compounds : Xiao (2008) studied the crystal structure of a quaternary ammonium salt similar to this compound. The analysis of crystal structures provides valuable information for understanding the molecular configuration and potential applications of such compounds Gongduan Xiao, Chinese Journal of Structural Chemistry, 2008.
Amino Acid Derivative Synthesis
- Synthesis of Amino Acid Derivatives : Stewart (1967) reported the synthesis of 2,4,6-trimethylbenzyl esters of L-asparagine and L-glutamine as crystalline hydrochlorides, showcasing the potential of compounds like this compound in synthesizing amino acid derivatives F. Stewart, Australian Journal of Chemistry, 1967.
Biochemical Pharmacology
- Biochemical Pharmacology Studies : Bianchi et al. (1983) explored the pharmacological properties of 4-Aminobutyric methyl ester hydrochloride, a precursor to 4-aminobutyric acid, highlighting the biochemical potential of related compounds. This study contributes to understanding how these compounds interact with biological systems M. Bianchi, R. Deana, G. Quadro, G. Mourier, & L. Galzigna, Biochemical pharmacology, 1983.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
特性
IUPAC Name |
4-aminobutyl(trimethyl)azanium;chloride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N2.2ClH/c1-9(2,3)7-5-4-6-8;;/h4-8H2,1-3H3;2*1H/q+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETPZPLDFLLYPG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCN.Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
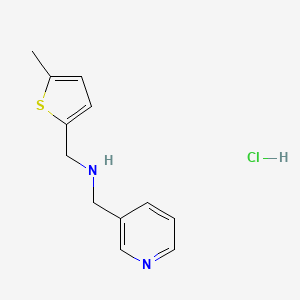
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2363911.png)
![4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2363912.png)
![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)

![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2363916.png)
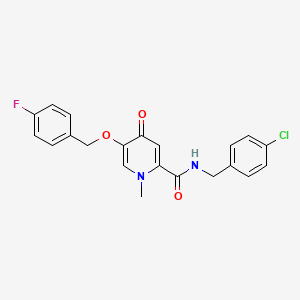
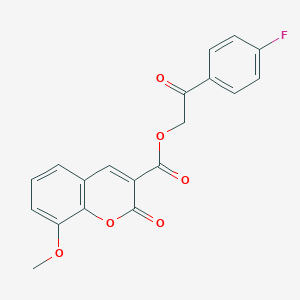
![1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2363922.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)
![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2363927.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide](/img/structure/B2363928.png)
